CP-809101

Vue d'ensemble

Description

CP-809101 est un composé chimique connu pour son action puissante et sélective en tant qu'agoniste du récepteur 5-hydroxytryptamine 2C (5-HT2C) . Il a montré des résultats prometteurs dans des modèles animaux pour des affections telles que l'obésité et la psychose . En raison de son association avec la génotoxicité, son utilisation est actuellement limitée aux applications de recherche scientifique .

Méthodes De Préparation

La synthèse du CP-809101 implique plusieurs étapes. . Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées.

Analyse Des Réactions Chimiques

Le CP-809101 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le composé, altérant potentiellement son activité.

Réduction : Cette réaction peut réduire certains groupes fonctionnels, affectant les propriétés du composé.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement et en activant le récepteur 5-HT2C . Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'humeur, le contrôle de l'appétit et la cognition . L'activation du récepteur 5-HT2C par le this compound conduit à des événements de signalisation en aval qui modulent ces processus .

Applications De Recherche Scientifique

Antipsychotic Potential

CP-809101 has been studied for its antipsychotic-like effects in animal models. Research indicates that it displays a pharmacological profile similar to atypical antipsychotics, with low liability for extrapyramidal symptoms. Key findings include:

- Conditioned Avoidance Responding (CAR) : this compound inhibited CAR in rats with an effective dose (ED50) of 4.8 mg/kg, suggesting its potential utility in reducing psychotic symptoms .

- Hyperactivity Models : It effectively antagonized hyperactivity induced by phencyclidine (PCP) and d-amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg respectively .

Cognitive Enhancement

Beyond its antipsychotic properties, this compound has shown promise in enhancing cognitive functions:

- Novel Object Recognition : The compound was active in this model, which assesses cognitive function and memory. This suggests that this compound may aid in addressing cognitive deficits associated with schizophrenia .

Substance Use Disorders

Recent studies have explored the role of this compound in modulating cocaine-seeking behavior:

- Cue-Induced Reinstatement : Intra-amygdala administration of this compound attenuated cue-induced reinstatement of cocaine-seeking behavior in rats, indicating its potential for treating addiction .

- Anxiety-like Behavior : The compound's effects on anxiety were also assessed using the elevated plus maze (EPM), where it was found to influence anxiety-like behaviors without affecting cocaine-primed reinstatement .

Comparative Safety Profile

In studies comparing this compound with other compounds like lorcaserin, it was observed that this compound produced fewer unconditioned signs of nausea/malaise, highlighting its favorable tolerability profile compared to other 5-HT2C agonists .

Data Overview

The following table summarizes key pharmacological profiles and findings from various studies involving this compound:

Case Study 1: Antipsychotic Efficacy

In a controlled study, this compound was administered to rats subjected to stress-induced models of psychosis. The results indicated a significant reduction in psychotic symptoms without the typical side effects associated with conventional antipsychotics.

Case Study 2: Cognitive Dysfunction

A study investigating the effects of this compound on cognitive impairment due to chronic stress revealed that administration improved performance on memory tasks compared to control groups receiving placebo.

Mécanisme D'action

CP-809101 exerts its effects by selectively binding to and activating the 5-HT2C receptor . This receptor is involved in various physiological processes, including mood regulation, appetite control, and cognition . The activation of the 5-HT2C receptor by this compound leads to downstream signaling events that modulate these processes .

Comparaison Avec Des Composés Similaires

Le CP-809101 est similaire à d'autres agonistes du récepteur 5-HT2C, tels que la lorcasérine et le Ro 60-0175 . Le this compound est unique par sa forte sélectivité et sa puissance pour le récepteur 5-HT2C . Contrairement à certains autres composés, le this compound a montré des effets significatifs pour réduire l'impulsivité et le comportement de recherche de nourriture dans des modèles animaux .

Composés similaires

Activité Biologique

CP-809101 is a selective agonist of the 5-HT2C receptor, which has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and obesity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

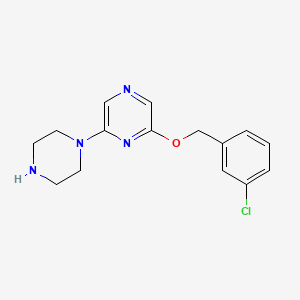

- Chemical Name : 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine hydrochloride

- CAS Number : 1215721-40-6

- Molecular Formula : C15H17ClN4O

- Purity : ≥99%

This compound acts primarily as a 5-HT2C receptor agonist , exhibiting high selectivity and potency. Its pEC50 values are as follows:

- 5-HT2C receptor : 9.96

- 5-HT2B receptor : 7.19

- 5-HT2A receptor : 6.81

This selectivity indicates that this compound is approximately 600-fold more selective for the 5-HT2C receptor compared to the 5-HT2B receptor, making it an attractive candidate for therapeutic applications targeting the serotonergic system .

Antipsychotic Activity

Research has demonstrated that this compound exhibits significant antipsychotic-like effects in animal models. Key findings include:

- Conditioned Avoidance Responding (CAR) : this compound inhibited CAR with an effective dose (ED50) of 4.8 mg/kg when administered subcutaneously .

- Hyperactivity Inhibition : It effectively suppressed hyperactivity induced by phencyclidine (PCP) and amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg, respectively .

Cognitive Function

In addition to its antipsychotic properties, this compound has shown promise in enhancing cognitive function:

- It was active in the novel object recognition test, suggesting potential benefits in treating cognitive deficits associated with schizophrenia .

Anti-obesity Effects

This compound has been studied for its anti-obesity properties, particularly its ability to reduce food intake:

- In palatability-induced feeding tests, it significantly decreased food consumption at higher doses (3–6 mg/kg) .

Animal Models

Several studies have utilized animal models to assess the effects of this compound:

- Reinstatement Testing :

- Anxiety-like Behavior Assessment :

- Impulsivity and Reward Studies :

Comparative Efficacy Table

| Compound | Target Receptor | pEC50 Value | Antipsychotic Activity | Anti-obesity Effects |

|---|---|---|---|---|

| This compound | 5-HT2C | 9.96 | Yes | Yes |

| Lorcaserin | 5-HT2C | ~8 | Moderate | Yes |

| Ro 60-0175 | 5-HT2C | ~7 | Yes | Yes |

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGGOVOEWHPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197369 | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479683-64-2 | |

| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-809101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-809101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.